
4-Methylthiophene-3-carboxylic acid
Overview
Description
4-Methylthiophene-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H6O2S. It is a derivative of thiophene, which is a five-membered ring containing one sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiophene-3-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, nitrating agents
Major Products:
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Thiol derivatives
Substitution Products: Various substituted thiophene derivatives
Scientific Research Applications
4-Methylthiophene-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylthiophene-3-carboxylic acid varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary and are often the subject of ongoing research .
Comparison with Similar Compounds
4-Methylthiophene-3-carboxylic acid can be compared with other thiophene derivatives such as:
- Thiophene-2-carboxylic acid
- Thiophene-3-carboxylic acid
- 2-Methylthiophene-3-carboxylic acid
Uniqueness: The presence of a methyl group at the 4-position and a carboxylic acid group at the 3-position makes this compound unique. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other thiophene derivatives .
Biological Activity
4-Methylthiophene-3-carboxylic acid (4-MTCA) is a compound of increasing interest in biological research due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of 4-MTCA, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
4-MTCA has the molecular formula and features a thiophene ring substituted with a carboxylic acid group. This structure contributes to its reactivity and interactions with various biological targets. The compound is known to exhibit skin and eye irritation, highlighting the need for careful handling in laboratory settings .
Mechanisms of Biological Activity
The biological activity of 4-MTCA is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that derivatives of thiophene compounds, including 4-MTCA, may possess:
- Antimicrobial Properties : Some studies have reported that thiophene derivatives exhibit significant antibacterial and antifungal activities, suggesting potential applications in treating infections.
- Anticancer Activity : Preliminary studies indicate that 4-MTCA may inhibit the proliferation of certain cancer cell lines, although further research is needed to elucidate the specific mechanisms involved.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes. Inhibitors of NOS can have implications in conditions such as hypertension and neurodegenerative diseases .
Antimicrobial Activity
A study evaluated the antimicrobial effects of various thiophene derivatives, including 4-MTCA. The results demonstrated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity, particularly against Staphylococcus aureus and Escherichia coli.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
5-(Difluoromethyl)-4-methylthiophene-3-carboxylic acid | 16 | Escherichia coli |
Anticancer Activity
In vitro studies on human cancer cell lines revealed that 4-MTCA could induce apoptosis in breast cancer cells. The compound was shown to activate caspase pathways, leading to programmed cell death. Further investigations are required to determine the specific signaling pathways involved.
Enzyme Inhibition Studies
Research conducted on the inhibition of nitric oxide synthase by thiophene derivatives found that 4-MTCA exhibited moderate inhibitory activity against both neuronal NOS (nNOS) and inducible NOS (iNOS). This suggests potential therapeutic applications in managing conditions associated with excessive nitric oxide production.
Enzyme Type | Inhibition (%) at 100 µM |
---|---|
nNOS | 45 |
iNOS | 60 |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-methylthiophene-3-carboxylic acid, and how do they influence experimental design?
Answer: The compound (CAS 78071-30-4) has a molecular formula of C₆H₆O₂S, molecular weight 142.18 g/mol, melting point 136–138°C, and density 1.319 g/cm³ . These properties dictate solubility in polar solvents (e.g., DMSO, ethanol) and stability under heating. For synthesis or reaction optimization, the melting point informs recrystallization conditions, while the density is critical for solvent layering in extraction protocols. The thiophene ring’s electron-rich nature also guides reactivity in electrophilic substitutions or cross-coupling reactions.
Q. What synthetic methods are commonly employed to prepare this compound derivatives?
Answer: A standard approach involves cyclization reactions using sulfur and triethylamine, as demonstrated in the synthesis of structurally related 2-amino-thiophene-3-carboxylic acid amides . For carboxylation, direct functionalization of the thiophene ring via Friedel-Crafts acylation or lithiation followed by CO₂ insertion is often employed. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid side products like regioisomers or over-oxidation .
Q. What spectroscopic techniques are essential for characterizing this compound and its derivatives?
Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent effects on the thiophene ring. For example, the methyl group at position 4 and carboxylic acid at position 3 produce distinct splitting patterns .
- IR Spectroscopy : The carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and S–C vibrations (600–800 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, critical for novel derivatives .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Answer: Refer to SDS guidelines for thiophene derivatives:
- Use PPE (gloves, goggles) to prevent skin/eye irritation, as seen in structurally similar ethyl 2-amino-thiophene-3-carboxylate .
- Work in a fume hood due to potential respiratory hazards from fine powders .
- Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency, as used in related thiophene syntheses .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve carboxylation kinetics .
- In-line Monitoring : Use FTIR or HPLC to track reaction progress and minimize byproducts like dimerized thiophenes .
Q. How should researchers address contradictions in spectral data when characterizing novel derivatives?
Answer:
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations) to resolve ambiguities in regiochemistry .
- X-ray Crystallography : Resolve structural uncertainties, particularly for isomers or polymorphs, as demonstrated for substituted thiophene-carboxylic acids .
- Batch Analysis : Replicate syntheses to distinguish artifacts (e.g., solvent residues) from true spectral peaks .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
Answer:
- Structure-Activity Relationship (SAR) Studies : Introduce substituents (e.g., halogens, amino groups) at position 5 to modulate electronic properties and binding affinity .
- Prodrug Modifications : Esterify the carboxylic acid (e.g., methyl or ethyl esters) to improve membrane permeability, as seen in ethyl 2-amino-thiophene-3-carboxylate .
- Hybrid Molecules : Conjugate with pharmacophores like cyclohexylphenyl groups (e.g., CAS 351156-51-9) to target specific enzymes .
Q. What methodologies enable regioselective modification of the thiophene ring without disrupting the carboxylic acid group?
Answer:
- Directed Ortho-Metalation : Use directing groups (e.g., methyl at position 4) to functionalize position 5 via lithiation and subsequent quenching with electrophiles .
- Protection/Deprotection : Temporarily protect the carboxylic acid as a tert-butyl ester to enable reactions at other positions, followed by acidic hydrolysis .
Q. How can researchers mitigate challenges in purifying this compound from reaction mixtures?
Answer:
- Chromatography : Use silica gel columns with gradients of ethyl acetate/hexane for polar impurities .
- Acid-Base Extraction : Leverage the compound’s acidity (pKa ~3–4) by precipitating it in aqueous HCl and extracting into organic phases .
- Crystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility data to isolate high-purity crystals .
Properties
IUPAC Name |
4-methylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFIHWGUGBXFEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514545 | |
Record name | 4-Methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78071-30-4 | |
Record name | 4-Methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90514545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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